2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetohydrazide

Description

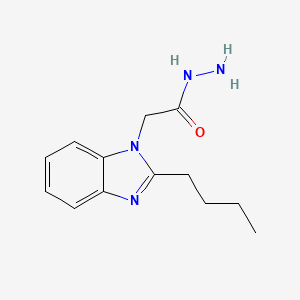

2-(2-Butyl-1H-1,3-benzodiazol-1-yl)acetohydrazide is a benzimidazole-derived compound characterized by a 2-butyl substituent on the benzimidazole core and an acetohydrazide side chain.

Properties

IUPAC Name |

2-(2-butylbenzimidazol-1-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-2-3-8-12-15-10-6-4-5-7-11(10)17(12)9-13(18)16-14/h4-7H,2-3,8-9,14H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDXIJREGNPHMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetohydrazide typically involves the following steps:

Formation of the Benzodiazole Core: The initial step involves the formation of the benzodiazole core by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions, where the benzodiazole core is treated with butyl halides in the presence of a base.

Formation of the Acetohydrazide Moiety: The final step involves the reaction of the butyl-substituted benzodiazole with hydrazine hydrate to form the acetohydrazide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetohydrazide moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced hydrazide derivatives.

Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetohydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-butyl-1H-1,3-benzodiazol-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substitution at the Benzimidazole 2-Position

- Phenoxymethyl Substituents: Derivatives such as 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide (e.g., compounds 25g and 25j) demonstrated superior anticonvulsant activity compared to phenytoin and ethosuximide in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .

- Ethylthio Substituents : Ethylthio derivatives (e.g., compounds 228 and 212) displayed potent α-glucosidase inhibition (IC₅₀: 6.10–7.34 μM), outperforming the standard acarbose (IC₅₀: 378.2 μM) .

Acetohydrazide Side Chain Modifications

- Aromatic Aldehyde Condensates : Hydrazones derived from 2-(4-nitrophenyl-piperazin-1-yl)acetohydrazide (e.g., compound 206) showed moderate anticholinesterase activity (AChE IC₅₀: 29.5 μM), though less potent than galantamine .

- Tetrazole Derivatives : N’-[Arylidene]-2-(5-phenyl-1H-tetrazol-1-yl)acetohydrazides (3a–j) exhibited antimicrobial activity, with MIC values comparable to ciprofloxacin and griseofulvin .

Structure-Activity Relationships (SAR)

Key Observations :

- Lipophilicity: Bulky alkyl/aryl groups (e.g., butyl, phenoxymethyl) enhance anticonvulsant activity, likely by improving blood-brain barrier penetration .

- Electron-Withdrawing Groups : Nitro or chloro substituents on aromatic aldehydes (e.g., compound 206) improve anticholinesterase activity .

- Heterocyclic Additions : Incorporation of tetrazole or oxadiazole rings enhances antimicrobial and α-glucosidase inhibitory effects .

Pharmacological and Toxicological Profiles

- Anticancer Potential: Hydrazones derived from 2-(1-methyl-1H-tetrazole-5-yl)thio)acetohydrazide showed selective toxicity against A549 lung cancer cells (low NIH3T3 fibroblast toxicity) .

- Toxicity: Limited toxicity data exist for 2-butyl derivatives, but related hydrazones exhibit favorable safety profiles in preliminary studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.